N-Vinylcaprolactam
Overview
Description
Synthesis Analysis
The synthesis of NVCL has been explored through various methods, including the reaction of acetylene with caprolactam (CL) in the presence of potassium caprolactam as a catalyst. Studies have demonstrated the effective synthesis of NVCL using a 500 mL stirred reactor system, a 500 mL tower reactor system, and an 8000 mL jet loop reactor system, achieving high purity (98%) through vacuum distillation and further distillation separation processes (Zheng Er-li, 2008).
Molecular Structure Analysis
The molecular structure of NVCL is characterized by FTIR and GC/MS, confirming the successful synthesis and high purity of the product. The presence of the vinyl group attached to the caprolactam ring enhances its reactivity, making it a versatile monomer for polymerization (Zheng Er-li, 2008).
Chemical Reactions and Properties
NVCL's reactivity is showcased in its ability to undergo polymerization to form PNVCL, a polymer with a lower critical solution temperature (LCST) in aqueous solutions. The polymerization process, influenced by factors such as temperature and solvent composition, results in polymers with varied molecular-weight characteristics and temperature-dependent solution behavior (V. I. Lozinsky et al., 2000).
Physical Properties Analysis
PNVCL, synthesized from NVCL, exhibits a unique thermoresponsive behavior, transitioning from hydrophilic to hydrophobic near human body temperature. This property is critical for its application in drug delivery systems and biomedical engineering. The polymer's molecular weight and composition can be tailored to adjust its LCST to specific applications (N. A. Cortez-Lemus & Á. Licea-Claveríe, 2016).
Chemical Properties Analysis
NVCL-based polymers demonstrate sensitivity to temperature and pH, expanding their application scope. For example, poly(N-vinylcaprolactam-co-acrylic acid) shows both thermo-responsive and pH-sensitive properties, which are advantageous for controlled drug release. The incorporation of different co-monomers and crosslinking agents further diversifies the chemical properties and functionalities of NVCL-based polymers (Simone F. Medeiros et al., 2017).
Scientific Research Applications
1. Drug Delivery Systems
- Application Summary: N-Vinylcaprolactam-based microgels have been used in drug delivery applications. These microgels are synthesized by precipitation polymerization method .
- Methods of Application: The microgels were synthesized using N-vinylcaprolactam, metacrylic acid sodium salt, and itaconic acid sodium salt-based copolymeric and terpolymeric with 2,2′-azobis(2-methylpropioamidine) dihydrochloride as initiator . The drug loading and release behavior of the microgels were investigated using Rhodamine B (model drug) and Nadalol (beta-blocker drug) .
- Results: The model drug loading capacity and release amount changed with the presence and amount of itaconic acid sodium salt in the microgel structure. The maximum drug release amount of microgels was found to be 58% for Rhodamine B and 55% for Nadolol .
2. Biomedical Applications
- Application Summary: Hydrogels obtained from the thermosensitive polymer poly (N-vinylcaprolactam) (PNVCL) have been used in various biomedical applications .
- Methods of Application: The hydrogels are synthesized from PNVCL and can be combined with other synthetic or natural polymers, filled with inorganic nanoparticles, metals, and even polymeric nanoparticles, giving rise to composite hydrogels .
- Results: These materials have shown great potential in biomedical applications such as tissue engineering, as antimicrobials, and in diagnostic and bioimaging .
3. Solvent Applications
- Application Summary: N-Vinylcaprolactam (NVCL) is an organo-soluble amphiphilic material that is soluble in solvents like benzene, isobutanol, and isopropanol .
- Methods of Application: It can be used in the preparation of poly (NVCL) by free-radical polymerization at a temperature higher than its melting point .
- Results: The resulting poly (NVCL) can be used in various applications due to its solubility in various solvents .
4. Catalysis
- Application Summary: The stimuli responsive behavior of VCL-based microgels makes them prospective and appealing candidates for practical applications in the field of catalysis .
- Results: The use of these microgels in catalysis can potentially improve the efficiency and selectivity of chemical reactions .
5. Optical Devices
- Application Summary: VCL-based microgels have also found applications in the field of optical devices .
- Results: The use of these microgels in optical devices can potentially improve the performance and functionality of these devices .
6. Preparation of Poly(NVCL)
- Application Summary: N-Vinylcaprolactam (NVCL) is an organo-soluble amphiphilic material that is soluble in solvents like benzene, isobutanol, and isopropanol . It can be used in the preparation of poly(NVCL) by free-radical polymerization at a temperature higher than its melting point .
- Results: The resulting poly(NVCL) can be used in various applications due to its solubility in various solvents .
properties
IUPAC Name |
1-ethenylazepan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-9-7-5-3-4-6-8(9)10/h2H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYVGKFDLWWQJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-83-7 | |
Record name | Poly(N-vinylcaprolactam) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25189-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1041423 | |
Record name | N-Vinylcaprolactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid; [Sigma-Aldrich MSDS] | |
Record name | N-Vinylcaprolactam | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21369 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N-Vinylcaprolactam | |
CAS RN |
2235-00-9, 25189-83-7 | |
Record name | Vinylcaprolactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2235-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Vinylcaprolactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly-N-vinylcaprolactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025189837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Vinylcaprolactam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-vinylhexahydro-2H-azepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-VINYLCAPROLACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFC10CY9UP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Citations
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